N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a tetrahydronaphthalene-carboxamide moiety at position 2. The partially saturated tetrahydronaphthalene system may confer conformational rigidity, influencing pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-14-7-8-16(21)15(10-14)18-23-24-19(26-18)22-17(25)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVHIFTFCJQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a novel compound that has attracted attention due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Oxadiazole ring : Contributes to the biological activity.
- Dichlorophenyl group : Enhances lipophilicity and bioavailability.
- Tetrahydronaphthalene moiety : Provides a hydrophobic environment that may influence receptor binding.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
- Amidation to attach the carboxamide functional group to the tetrahydronaphthalene scaffold.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- IC50 Values : Compounds in related studies showed IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against various cancer cell lines, suggesting a structure-activity relationship (SAR) where modifications enhance cytotoxicity .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Various |
| Compound 10 | 1.98 ± 1.22 | Various |
| This compound | TBD | TBD |
The biological activity is believed to be mediated through:
- Enzyme inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.
- Receptor modulation : The oxadiazole and naphthalene components likely bind to cellular receptors, altering signaling pathways associated with growth and apoptosis.
Case Studies
Several studies have examined the biological effects of similar compounds:
- Anticancer Activity :
-
Antimicrobial Properties :
- Related compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was crucial for enhancing this activity.
Comparison with Similar Compounds
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Structural Difference : Replaces the tetrahydronaphthalene group with a 2,3-dihydro-1,4-benzodioxine ring.
- However, the reduced saturation compared to tetrahydronaphthalene may decrease lipophilicity, affecting blood-brain barrier penetration .
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
- Structural Difference: Substitutes the 2,5-dichlorophenyl group with a 3-methoxyphenyl group and uses a naphthalene (non-saturated) carboxamide.
- Impact : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing dichloro substituent. This alteration may reduce electrophilic reactivity and alter binding affinity to targets such as kinase enzymes or G-protein-coupled receptors. The fully aromatic naphthalene system increases rigidity but may reduce solubility compared to the partially saturated tetrahydronaphthalene .
Analogs with Modified Heterocyclic Cores
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
- Structural Difference : Replaces the oxadiazole core with a thiadiazole ring and introduces a fluorophenyl-methylsulfanyl group.
- Impact: The thiadiazole ring, containing sulfur instead of oxygen, increases polarizability and may enhance interactions with cysteine residues in enzymes. The fluorophenyl group offers moderate electronegativity and improved metabolic stability compared to chlorinated analogs.
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Physicochemical Properties (Theoretical)
Research Implications and Limitations
While structural comparisons provide insights into structure-activity relationships (SAR), experimental validation is critical. For example:
- Chlorine vs. Methoxy Substitutions : Dichlorophenyl groups may enhance binding to hydrophobic pockets in enzymes, whereas methoxy groups could favor hydrogen bonding .
- Core Modifications : Thiadiazole-containing analogs might exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation .
Limitations : The evidence provided lacks explicit biological data (e.g., IC₅₀, bioavailability). Further studies are needed to correlate structural features with functional outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
